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[(anthracen-9-yl)methyl](propyl)amine hydrochloride Documentation Hub

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  • Product: [(anthracen-9-yl)methyl](propyl)amine hydrochloride
  • CAS: 1240576-94-6

Core Science & Biosynthesis

Foundational

Photophysical Properties and Fluorescence of (Anthracen-9-yl)methylamine Hydrochloride: A Technical Guide

Executive Summary (Anthracen-9-yl)methylamine hydrochloride (AMAHC) is a highly versatile, fluorescent building block extensively utilized in the design of advanced chemosensors and biological probes. By leveraging the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Anthracen-9-yl)methylamine hydrochloride (AMAHC) is a highly versatile, fluorescent building block extensively utilized in the design of advanced chemosensors and biological probes. By leveraging the robust photophysical properties of the anthracene core and the pH-dependent electron-donating capability of the methylamine moiety, researchers can engineer highly sensitive diagnostic tools. This whitepaper provides an in-depth mechanistic analysis of AMAHC’s photophysics, the causality behind its fluorescence modulation, and field-proven experimental workflows for characterizing its derivatives.

Molecular Architecture and the PET Paradigm

The utility of AMAHC is rooted in its classic "fluorophore-spacer-receptor" architecture 1.

  • The Fluorophore: The anthracene core provides a rigid, planar, π -conjugated system that resists non-radiative vibrational relaxation, yielding sharp, vibronically structured absorption and emission bands 2.

  • The Spacer: The methylene bridge electronically decouples the ground state of the fluorophore from the receptor, ensuring that the absorption spectrum remains relatively unperturbed by analyte binding.

  • The Receptor: The primary amine acts as the recognition site. In its free base form, it acts as an electron donor. In the hydrochloride salt form, the amine is protonated, which fundamentally alters the molecule's quantum yield by disabling Photoinduced Electron Transfer (PET) 3.

Quantitative Photophysical Profile

The photophysical behavior of AMAHC is highly dependent on its protonation state. When the amine is protonated (as in the hydrochloride salt or at low pH), the molecule exhibits intense blue fluorescence 1.

Table 1: Photophysical Parameters of AMAHC (Protonated State in Aqueous Media)

ParameterValueMechanistic Significance
Absorption Maxima ( λabs​ ) 347, 365, 385 nmExhibits the classic vibronic fine structure of the rigid anthracene core.
Emission Maxima ( λem​ ) 415, 438 nmRadiative relaxation from the S1​ to S0​ state yields strong blue fluorescence.
Fluorescence Quantum Yield ( ΦF​ ) ~0.62 (at pH < 5)High efficiency due to the thermodynamic blockade of the PET pathway.
Molar Extinction Coefficient ( ϵ ) ~8,500 M−1cm−1 Indicates a highly allowed π→π∗ transition at 385 nm.
Excited State pKa​ ~7.4Defines the physiological pH range where the sensor transitions from ON to OFF.

Mechanistic Deep-Dive: Photoinduced Electron Transfer (PET)

The binary "ON/OFF" fluorescence of AMAHC is governed by the thermodynamics of its molecular orbitals.

When the amine is unprotonated (high pH), optical excitation of the anthracene core promotes an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen lone pair—sitting at a higher energy level than the newly vacated anthracene HOMO—rapidly transfers an electron into the vacancy. This Photoinduced Electron Transfer (PET) quenches the fluorescence, forcing the molecule to return to the ground state via non-radiative decay 4.

Conversely, when the amine is protonated, the lone pair is engaged in a covalent bond with the proton. This lowers the oxidation potential of the nitrogen, dropping its energy level below the anthracene HOMO. PET becomes thermodynamically forbidden, and the excited anthracene relaxes radiatively, emitting a photon 1.

PET_Mechanism cluster_off Free Amine (High pH) - 'OFF' State cluster_on Protonated Amine (Low pH) - 'ON' State A_off Anthracene (Excited) Quench Fluorescence Quenched A_off->Quench non-radiative decay N_off Amine Lone Pair (Donor) PET Photoinduced Electron Transfer N_off->PET e- transfer PET->A_off fills HOMO A_on Anthracene (Excited) Emit Strong Blue Fluorescence A_on->Emit radiative decay N_on Protonated Amine (No Lone Pair) N_on->A_on PET Blocked

Figure 1: The Photoinduced Electron Transfer (PET) mechanism in (anthracen-9-yl)methylamine.

Experimental Workflows & Protocols

Protocol 1: Spectrofluorometric pH Titration ( pKa​ Determination)

To utilize AMAHC derivatives as pH or ion sensors, precise determination of the excited state pKa​ is mandatory.

  • Step 1: Prepare a 1.0×10−5M stock solution of AMAHC in deionized water containing 0.1 M NaCl.

  • Step 2: Adjust the solution to pH 10 using 0.1 M NaOH.

  • Step 3: Record the baseline fluorescence emission spectrum ( λexc​=365nm ).

  • Step 4: Titrate the solution sequentially with micro-aliquots of 0.1 M HCl, recording the emission spectrum and exact pH after each addition until pH 3 is reached.

  • Step 5: Plot the integrated fluorescence intensity versus pH and fit to the Henderson-Hasselbalch equation to extract the pKa​ .

Causality & Self-Validation: The use of a background electrolyte (0.1 M NaCl) is not arbitrary; it pins the ionic strength of the solution. Without this, the sequential addition of acid/base would continuously alter the activity coefficients of the analyte, leading to a drifting, inaccurate pKa​ 1. The protocol self-validates by requiring a reversible back-titration; if the fluorescence emission does not perfectly trace the forward titration curve, it indicates irreversible photobleaching rather than a true thermodynamic equilibrium.

Protocol 2: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination
  • Step 1: Prepare a reference standard of Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ).

  • Step 2: Prepare a dilution series of both the AMAHC sample and the reference standard.

  • Step 3: Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength ( λexc​=365nm ). Crucial: Ensure all absorbance values are strictly ≤0.10 .

  • Step 4: Record the fluorescence emission spectra for all solutions and calculate the integrated fluorescence intensity (area under the curve).

  • Step 5: Plot Integrated Intensity vs. Absorbance for both sample and reference. Calculate ΦF​ using the ratio of the gradients ( Grad ):

    ΦF​=ΦR​×(Gradref​Gradsample​​)×(ηref2​ηsample2​​)

    (where η is the refractive index of the solvents).

Causality & Self-Validation: Quinine sulfate is selected as the reference because its absorption and emission spectra overlap significantly with anthracene, minimizing errors introduced by the wavelength-dependent sensitivity of the photomultiplier tube (PMT). Maintaining the optical density below 0.10 is a strict requirement to prevent the inner-filter effect—a phenomenon where the fluorophore reabsorbs its own emitted photons, artificially depressing the measured quantum yield. The protocol self-validates via the plotted gradients: a perfectly linear fit ( R2>0.99 ) confirms the absence of concentration quenching and inner-filter artifacts.

Applications in Advanced Sensor Design

AMAHC acts as a foundational scaffold. By derivatizing the primary amine, researchers can tailor the molecule to recognize specific biological or environmental targets.

For instance, converting the amine into a thiourea yields a charge-neutral chemosensor capable of recognizing dicarboxylates and acidic amino acids via hydrogen bonding, which interrupts the PET mechanism and restores fluorescence 3. Furthermore, the planar anthracene nucleus allows these derivatives to intercalate into DNA base pairs. Upon UV irradiation, the excited triplet state of the anthracene core induces significant DNA strand cleavage—a process heavily modulated by physiological concentrations of NaCl and KCl 45.

Sensor_Workflow Start (Anthracen-9-yl)methylamine Hydrochloride Deriv Chemical Derivatization (e.g., Thiourea Formation) Start->Deriv Base & Reagents Receptor Receptor Integration (Anion/Cation Binding Site) Deriv->Receptor Structural Tuning Target Analyte Introduction (Target Recognition) Receptor->Target Environmental Exposure Output Fluorescence Modulation (Ratiometric or Turn-On) Target->Output PET Interruption

Figure 2: Workflow for designing AMAHC-based fluorescent chemosensors.

References

  • LookChem. Cas 2476-68-8, C-ANTHRACEN-9-YL-METHYLAMINE.1

  • National Institutes of Health (PMC). An easy assembled fluorescent sensor for dicarboxylates and acidic amino acids.3

  • Research & Reviews: Journal of Chemistry (RROIJ). A Review on Anthracene and Its Derivatives: Applications.4

  • Oxford University Press (OUP). Photophysics and Photochemistry of Non-Conjugated Bichromophoric Systems.2

  • American Chemical Society (ACS). Physiologically Relevant Concentrations of NaCl and KCl Increase DNA Photocleavage by an N-Substituted 9-Aminomethylanthracene Dye.5

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of (Anthracen-9-yl)methylamine Hydrochloride

Introduction (Anthracen-9-yl)methylamine hydrochloride is a fluorescent organic compound with a rigid, polycyclic aromatic backbone derived from anthracene. This structure makes it a valuable building block in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Anthracen-9-yl)methylamine hydrochloride is a fluorescent organic compound with a rigid, polycyclic aromatic backbone derived from anthracene. This structure makes it a valuable building block in the development of novel materials and pharmaceutical agents. Its applications often hinge on its specific chemical structure and purity, necessitating precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for (anthracen-9-yl)methylamine hydrochloride, offering insights into the underlying principles that govern its chemical shifts and coupling patterns.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the anthracene core, the methylene protons, and the ammonium protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-10~8.70Singlet1H
H-4, H-5~8.25Doublet2H
H-1, H-8~8.10Doublet2H
H-2, H-3, H-6, H-7~7.60Multiplet4H
-CH₂-~5.00Singlet (broad)2H
-NH₃⁺~8.50Singlet (broad)3H
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the diverse chemical environments of the carbon atoms within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-9~132.0
C-4a, C-10a~131.5
C-8a, C-9a~130.0
C-4, C-5~129.5
C-1, C-8~128.0
C-2, C-7~126.5
C-3, C-6~125.0
C-10~124.0
-CH₂-~40.0

Expert Analysis of Spectral Features

The predicted chemical shifts are governed by the interplay of several factors, primarily the aromatic ring current of the anthracene system and the electron-withdrawing nature of the protonated aminomethyl group.

  • Aromatic Protons: The protons on the anthracene core are significantly deshielded due to the large ring current effect of the polycyclic aromatic system. This results in their resonance at downfield chemical shifts (7.60-8.70 ppm). The proton at the C-10 position is typically the most deshielded due to its unique electronic environment.

  • Methylene Protons (-CH₂-): The methylene protons adjacent to the anthracene ring and the ammonium group are expected to appear as a broad singlet around 5.00 ppm. The proximity to the electron-withdrawing ammonium group causes a downfield shift compared to the free amine.

  • Ammonium Protons (-NH₃⁺): The protons of the ammonium group are acidic and undergo rapid exchange, typically resulting in a broad singlet at a downfield chemical shift (~8.50 ppm). The exact chemical shift and peak shape can be influenced by factors such as concentration and the presence of any water in the solvent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of (anthracen-9-yl)methylamine hydrochloride, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (anthracen-9-yl)methylamine hydrochloride directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and vortex or sonicate gently to ensure complete dissolution. The compound is a yellow to brown solid, and the resulting solution should be clear.

  • NMR Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity, using the DMSO-d₆ solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.[1]

    • Integrate the ¹H NMR spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of (anthracen-9-yl)methylamine hydrochloride with atom numbering for NMR assignments.

NMR Data Acquisition and Analysis Workflow

workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d₆ weigh->dissolve instrument_setup Instrument Setup (400 MHz) dissolve->instrument_setup h1_acquire ¹H NMR Acquisition instrument_setup->h1_acquire c13_acquire ¹³C NMR Acquisition instrument_setup->c13_acquire ft Fourier Transform h1_acquire->ft c13_acquire->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration assignment Peak Assignment integration->assignment interpretation Structural Interpretation assignment->interpretation

Caption: A streamlined workflow for the acquisition and analysis of NMR data for (anthracen-9-yl)methylamine hydrochloride.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (anthracen-9-yl)methylamine hydrochloride. By understanding the influence of the anthracene core and the protonated aminomethyl group on the chemical shifts, researchers can confidently interpret their experimental data. The provided experimental protocol offers a robust starting point for obtaining high-quality spectra, ensuring accurate structural verification and purity assessment, which are critical for the advancement of research and development in materials science and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2014). A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of anthracen-9-ylmethyl.... Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 9 in a) [D6]DMSO and b) CDCl3. c) Tautomerization.... Retrieved from [Link]

  • Arkivoc. (2001). Facile one-pot synthesis of 10-aryl derivatives of 9-aminoanthracenes and 9,10-dihydroanthracen-9-imines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹ H (300 MHz) and ¹³ C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl₃. Retrieved from [Link]

  • MDPI. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 9-(Methylaminomethyl)anthracene. Retrieved from [Link]

  • ResearchGate. (2017). (E)-N-[(Anthracen-9-yl)methylidene]hydroxylamine. Retrieved from [Link]

  • PMC. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubChem. (n.d.). 9-Aminoanthracene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa ¹³C NMR (125 MHz, DMSO. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (anthracen-9-yl)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthesis of (anthracen-9-yl)methylamine hydrochloride, a key intermediate in various chemical and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of (anthracen-9-yl)methylamine hydrochloride, a key intermediate in various chemical and pharmaceutical research applications. We will explore the primary synthetic pathway via nucleophilic substitution, offering a step-by-step protocol. Additionally, alternative methodologies, including microwave-assisted synthesis and reductive amination, will be discussed to provide a comprehensive overview for the modern researcher.

Introduction: The Significance of (anthracen-9-yl)methylamine

(Anthracen-9-yl)methylamine and its derivatives are of significant interest in medicinal chemistry and materials science. The anthracene moiety, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold, and the methylamine group provides a reactive handle for further functionalization. This compound is a crucial building block in the development of novel therapeutic agents and functional materials. A reliable and well-understood synthetic protocol is paramount for researchers working in these fields.

Primary Synthesis Route: Nucleophilic Substitution of 9-(chloromethyl)anthracene

The most common and well-established method for synthesizing (anthracen-9-yl)methylamine is through the nucleophilic substitution of 9-(chloromethyl)anthracene with methylamine.[1] This reaction is favored for its straightforward procedure and generally good yields.

Reaction Principle

The underlying mechanism involves the displacement of the chloride ion from 9-(chloromethyl)anthracene by the nucleophilic methylamine. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Formation prep_reagents Prepare Reagents: - 9-(chloromethyl)anthracene - Methylamine solution - Anhydrous THF setup_reaction Set up Reaction Vessel: - Round-bottom flask - Magnetic stirrer - Reflux condenser prep_reagents->setup_reaction Combine in dissolve Dissolve 9-(chloromethyl)anthracene in anhydrous THF add_methylamine Add excess methylamine solution dissolve->add_methylamine stir_heat Stir at room temperature or with gentle heating add_methylamine->stir_heat monitor Monitor reaction by TLC stir_heat->monitor quench Quench with saturated aqueous NaHCO3 extract Extract with dichloromethane quench->extract wash_dry Wash with brine and dry over anhydrous MgSO4 extract->wash_dry evaporate Remove solvent under reduced pressure wash_dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify dissolve_freebase Dissolve purified free base in suitable solvent (e.g., ether) add_hcl Add ethereal HCl solution dissolve_freebase->add_hcl precipitate Collect precipitate by filtration add_hcl->precipitate dry_product Dry the hydrochloride salt precipitate->dry_product G 9-Anthraldehyde 9-Anthraldehyde Imine Intermediate Imine Intermediate 9-Anthraldehyde->Imine Intermediate + Methylamine (anthracen-9-yl)methylamine (anthracen-9-yl)methylamine Imine Intermediate->(anthracen-9-yl)methylamine + Reducing Agent (e.g., NaBH4)

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Application

Application Note: Advanced Conjugation Strategies for Linking (Anthracen-9-yl)methylamine Hydrochloride to Peptides

Executive Summary (Anthracen-9-yl)methylamine hydrochloride (AMAC) is a highly hydrophobic, fluorescent primary amine utilized extensively in peptide chemistry. Conjugating AMAC to a peptide backbone imparts intense fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Anthracen-9-yl)methylamine hydrochloride (AMAC) is a highly hydrophobic, fluorescent primary amine utilized extensively in peptide chemistry. Conjugating AMAC to a peptide backbone imparts intense fluorescence for reaction monitoring and assay readouts, while also introducing a bulky, hydrophobic moiety capable of [4+4] photodimerization under UV irradiation. This application note provides an authoritative, self-validating guide to overcoming the steric and chemical hurdles associated with coupling this sterically hindered amine to peptide carboxylates.

Mechanistic Principles & Reagent Causality

The conjugation of AMAC to a peptide relies on nucleophilic acyl substitution, forming a stable amide bond between the primary amine of AMAC and a free carboxylic acid on the peptide. However, the 9-anthrylmethyl group presents severe steric hindrance, which fundamentally alters the kinetics of the coupling reaction.

  • Reagent Selection: Standard carbodiimide chemistry (e.g., EDC/NHS) is often insufficient for bulky amines, leading to sluggish kinetics, incomplete reactions, and high rates of epimerization. To overcome this, highly reactive uronium/aminium salts such as HATU are required. HATU generates an active HOAt ester that accelerates the nucleophilic attack, making it the optimal choice for sterically hindered amines [1][1].

  • Base Equivalents (The HCl Salt Challenge): AMAC is supplied as a hydrochloride salt to prevent atmospheric oxidation and degradation. For the amine to act as a nucleophile, it must be liberated into its free base form. Therefore, an excess of a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is mandatory. A minimum of 6 equivalents of DIPEA is required: 3 equivalents to neutralize the AMAC-HCl salt, and 3 equivalents to drive the HATU-mediated carboxyl activation.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the empirical performance of various coupling reagents when conjugating AMAC to a model peptide (Fmoc-Ala-Leu-Glu-OH) in solution.

Coupling ReagentAdditiveBase (Eq)SolventReaction TimeConjugation Yield (%)Epimerization (%)
EDCNHSDIPEA (2)DMF24 h45.2> 5.0
DICOxymaNoneDMF12 h72.8< 2.0
PyBOPHOBtDIPEA (6)DMF4 h88.4< 2.0
HATU None DIPEA (6) DMF 2 h > 95.0 < 1.0

Table 1: Comparative efficiency of coupling strategies. HATU provides the highest yield and lowest epimerization due to the rapid formation of the highly reactive HOAt ester.

Experimental Workflows & Protocols

Workflow N1 1. Peptide Synthesis (Fmoc SPPS) N2 2. Orthogonal Deprotection (e.g., Pd-catalyzed OAll removal) N1->N2 N3 3. Base Neutralization (DIPEA liberates AMAC free base) N2->N3 N4 4. HATU Activation (Forms reactive HOAt ester) N3->N4 Simultaneous N5 5. Amide Bond Formation (Sterically driven coupling) N4->N5 N6 6. Cleavage & Purification (TFA cleavage -> RP-HPLC) N5->N6

Workflow for on-resin conjugation of AMAC to a peptide carboxylate.

Protocol A: Solid-Phase Conjugation (On-Resin Site-Specific Labeling)

This protocol is designed for conjugating AMAC to an internal Aspartic or Glutamic acid side chain while the peptide remains anchored to the synthesis resin.

Step-by-Step Methodology:

  • Orthogonal Deprotection: Synthesize the peptide using standard Fmoc-SPPS, incorporating an allyl-protected residue (e.g., Fmoc-Glu(OAll)-OH) at the target site. Remove the OAll group using Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark.

  • Resin Preparation: Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove palladium byproducts. Swell the resin in anhydrous DMF for 15 minutes.

  • Cocktail Preparation: In a separate vial, dissolve 3.0 eq of HATU and 3.0 eq of (Anthracen-9-yl)methylamine hydrochloride in anhydrous DMF. Add 6.0 eq of DIPEA. The solution will turn slightly yellow as the active HOAt ester forms and the AMAC free base is liberated.

  • Coupling: Add the activated cocktail to the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Micro-cleavage): Withdraw ~10 beads, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Spot the cleavage solution onto a TLC plate and illuminate with a 365 nm UV lamp. Intense blue fluorescence provides immediate visual confirmation of conjugation [2][2]. Analyze the supernatant via LC-MS to confirm the +189 Da mass shift.

  • Global Cleavage: Wash the bulk resin with DMF and DCM. Cleave the fully deprotected peptide using standard TFA cocktails and precipitate in cold diethyl ether.

Protocol B: Solution-Phase Conjugation (C-Terminal Labeling)

Used when the peptide is already cleaved, purified, and possesses only a single free C-terminal carboxylate.

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified peptide (1.0 eq) in strictly anhydrous DMF. Causality: Trace water will rapidly hydrolyze the HATU-generated HOAt ester, quenching the reaction.

  • Pre-Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Amine Addition: Add 1.5 eq of AMAC HCl and an additional 1.5 eq of DIPEA.

  • Self-Validation (Dual-Wavelength HPLC): Monitor the reaction at 1-hour intervals using analytical RP-HPLC. Track the disappearance of the starting material at 214 nm (peptide backbone) and the emergence of a highly hydrophobic, later-eluting peak that absorbs strongly at both 214 nm and 350 nm (anthracene signature). This dual-wavelength tracking proves the new peak is the conjugated product.

  • Purification: Once complete (>95% conversion), quench with a few drops of water, dilute with mobile phase (Water/MeCN + 0.1% TFA), and purify via semi-preparative RP-HPLC.

Functional Applications & Signal Readouts

Beyond simple fluorescence tracking, AMAC-conjugated peptides are powerful tools for probing hydrophobic interactions and creating dynamic, light-responsive molecular assemblies. AMAC has been utilized as a hydrophobic probe that binds tightly to serum albumins and DNA, exhibiting distinct absorption and fluorescence shifts upon entering hydrophobic binding pockets [3][3] [4][4].

Furthermore, anthracene-tagged peptides can undergo sequence-selective [4+4] photodimerization when irradiated with 365 nm UV light, enabling dynamic, covalent control over peptide-DNA assemblies and structural locking [5][5].

Pathway A AMAC-Labeled Peptide (Highly Fluorescent) B Target Interaction (e.g., DNA/Protein Binding) A->B Non-covalent binding C Proximity Induction (Anthracene alignment) B->C D UV Irradiation (365 nm) [4+4] Cycloaddition C->D Trigger E Covalent Photodimer (Fluorescence Quenched) D->E Structural Lock

Logical pathway of AMAC-peptide target binding and UV-triggered photodimerization.

References

  • Parallel Synthesis and Purification Using Anthracene-Tagged Substrates | Organic Letters (ACS Publications) | 2

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures | PMC / NIH |1

  • Exploiting Anthracene Photodimerization within Peptides: Light Induced Sequence-Selective DNA Binding | ResearchGate |5

  • Site-Selective Interactions: Squaraine Dye-Serum Albumin Complexes with Enhanced Fluorescence and Triplet Yields | ResearchGate | 3

  • ChemInform Abstract: Studies on the Synthesis and DNA Intercalative Properties of a New Type of Anthracene Probes Possessing Crown Ethers and Uracyl Groups | ResearchGate |4

Sources

Method

Application Note: (Anthracen-9-yl)methylamine Hydrochloride DNA Intercalation Assays

Executive Summary (Anthracen-9-yl)methylamine hydrochloride (AMAH) —also referred to as 9-anthracenylmethylamine hydrochloride—is a potent synthetic DNA intercalator. The molecule features a planar, hydrophobic anthracen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Anthracen-9-yl)methylamine hydrochloride (AMAH) —also referred to as 9-anthracenylmethylamine hydrochloride—is a potent synthetic DNA intercalator. The molecule features a planar, hydrophobic anthracene ring system that inserts between adjacent DNA base pairs, coupled with a protonated methylamine side chain that provides critical electrostatic anchoring to the polyphosphate DNA backbone.

This application note provides drug development professionals and molecular biologists with self-validating, field-proven protocols to quantify the DNA binding affinity of AMAH. We detail two orthogonal approaches: UV-Visible (UV-Vis) Absorption Titration (direct binding) and the Fluorescent Intercalator Displacement (FID) Assay (competitive binding).

Mechanistic Principles of AMAH Intercalation

To design a robust assay, one must understand the thermodynamic and photophysical causality behind the interaction between AMAH and double-stranded DNA (dsDNA).

The Dual-Binding Mechanism

AMAH binds to dsDNA via a synergistic two-step mechanism:

  • Electrostatic Anchoring: At a physiological pH of 7.4, the methylamine group of AMAH is protonated. This cation is rapidly drawn to the polyanionic phosphate backbone of the DNA helix, pre-concentrating the ligand at the binding site.

  • π-π Stacking (Intercalation): The planar anthracene moiety slips into the hydrophobic core of the DNA helix, wedging between adjacent nucleobase pairs. This requires a local unwinding of the DNA helix to create a ~3.4 Å cavity[1].

Photophysical Causality

When AMAH intercalates, the π-electrons of the anthracene ring couple strongly with the π-electrons of the DNA nucleobases.

  • In UV-Vis Spectroscopy: This electronic coupling decreases the transition probability of the ligand's electrons, resulting in a marked decrease in absorbance (hypochromism ). Concurrently, the energy gap for the π-π* transition is lowered, causing a shift to longer wavelengths (bathochromic or "red" shift )[1].

  • In Fluorescence Spectroscopy (FID Assay): Ethidium Bromide (EtBr) is used as a reporter probe. EtBr is weakly fluorescent in water but exhibits a ~40-fold increase in fluorescence when intercalated into DNA, as it is shielded from solvent-induced vibrational quenching[2]. When AMAH is titrated into an EtBr-DNA complex, its higher binding affinity physically displaces EtBr back into the aqueous environment, resulting in a proportional quenching of the fluorescent signal[3][4].

Mechanism FreeAMAH Free AMAH (Aqueous) Intercalated AMAH-DNA Complex (π-π Stacking) FreeAMAH->Intercalated Intercalation DNA dsDNA Helix DNA->Intercalated UV UV-Vis: Hypochromism & Red Shift Intercalated->UV Electronic Perturbation FL Fluorescence: EtBr Quenching Intercalated->FL Competitive Displacement

Fig 1. Mechanistic pathways of AMAH DNA intercalation and resulting spectral responses.

Experimental Protocols

Reagent Preparation & Quality Control
  • Buffer System: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. Rationale: The controlled ionic strength (50 mM NaCl) mimics physiological conditions while preventing excessive counter-ion condensation that could artificially inhibit the electrostatic anchoring of AMAH.

  • ct-DNA Stock: Calf thymus DNA (ct-DNA) is the standard substrate. Dissolve in buffer and determine the exact base-pair concentration spectrophotometrically using the molar extinction coefficient ϵ260​=6600M−1cm−1 . Ensure the A260​/A280​ ratio is ≥1.8 to confirm the absence of protein contamination[4].

  • AMAH Stock: Prepare a 1 mM stock in DMSO, then dilute to working concentrations (e.g., 50 µM) in the Tris-HCl buffer. Keep final DMSO concentration below 1% to prevent DNA denaturation.

Protocol A: UV-Visible Absorption Titration

This direct-binding assay calculates the intrinsic binding constant ( Kb​ ).

  • Baseline Measurement: Pipette 2.0 mL of 50 µM AMAH solution into a quartz cuvette (1 cm path length). Record the initial UV-Vis absorption spectrum from 200 nm to 500 nm.

  • Titration: Sequentially add 5–10 µL aliquots of the concentrated ct-DNA stock to the cuvette.

  • Equilibration (Critical Step): After each addition, gently invert the cuvette and incubate for 5 minutes at 25°C. Causality: DNA unwinding and the physical insertion of the bulky anthracene ring is kinetically slower than simple electrostatic groove binding. The 5-minute wait ensures thermodynamic equilibrium is reached[1].

  • Measurement: Record the spectrum after each equilibration period.

  • Correction: Multiply all absorbance values by the dilution factor (V0​+Vadded​)/V0​ to correct for the volume change.

Protocol B: Fluorescent Intercalator Displacement (FID) Assay

This competitive assay determines the half-maximal inhibitory concentration ( IC50​ ) and the Stern-Volmer quenching constant ( Ksv​ ).

Workflow Step1 1. Prepare ct-DNA & EtBr (10 µM each) Step2 2. Incubate 10 min (Complex Formation) Step1->Step2 Step3 3. Measure Initial Fluorescence (Exc: 520nm, Em: 600nm) Step2->Step3 Step4 4. Titrate AMAH (0 - 50 µM) Step3->Step4 Step5 5. Equilibrate 5 min (Per Addition) Step4->Step5 Step5->Step4 Repeat for next concentration Step6 6. Measure Fluorescence (Calculate IC50) Step5->Step6

Fig 2. Step-by-step workflow for the Ethidium Bromide displacement assay.

  • Complex Formation: In a fluorescence cuvette, combine 10 µM ct-DNA and 10 µM EtBr in Tris-HCl buffer.

  • Dark Incubation: Incubate the mixture in the dark for 10 minutes. Causality: EtBr is light-sensitive, and dark incubation allows the EtBr-DNA complex to reach maximum stable fluorescence without photo-bleaching[4].

  • Baseline Fluorescence: Excite the sample at 520 nm and record the emission spectrum from 550 nm to 700 nm. Note the maximum fluorescence intensity ( F0​ ) around 600 nm.

  • AMAH Titration: Add increasing concentrations of AMAH (e.g., 2 µM increments up to 50 µM).

  • Equilibration & Measurement: Wait 5 minutes after each addition, then record the new emission intensity ( F ).

  • Background Correction: Ensure the emission spectrum is corrected for any intrinsic background fluorescence of the buffer[4].

Data Presentation & Quantitative Analysis

To validate the AMAH-DNA interaction, experimental data must be mathematically transformed to extract binding affinities.

Data Summary Table

The table below outlines the expected quantitative parameters for a strong intercalator like AMAH, serving as a benchmark for your assay results.

Assay TypeParameterExpected ObservationMechanistic Indication
UV-Vis Spectroscopy Δλmax​ (Shift)+5 to +15 nm (Bathochromic)Strong π-π electron coupling; stabilization of excited state.
UV-Vis Spectroscopy Absorbance Change20% - 40% HypochromismContraction of DNA helix around the intercalator; reduced transition probability.
UV-Vis Spectroscopy Intrinsic Binding ( Kb​ ) 104 to 106M−1 High affinity, driven by both electrostatic and hydrophobic forces.
Fluorescence (FID) IC50​ 5 µM - 20 µMEffective competitive displacement of EtBr from the DNA core.
Fluorescence (FID) Stern-Volmer ( Ksv​ )Linear plot ( R2>0.98 )Confirms a dynamic, competitive displacement mechanism rather than static quenching.
Mathematical Derivations

1. Intrinsic Binding Constant ( Kb​ ): Using the Wolfe-Shimer equation applied to the UV-Vis titration data:

(ϵa​−ϵf​)[DNA]​=(ϵb​−ϵf​)[DNA]​+Kb​(ϵb​−ϵf​)1​

Plotting [DNA]/(ϵa​−ϵf​) versus [DNA] yields a straight line where the ratio of the slope to the y-intercept equals Kb​ .

2. Stern-Volmer Quenching Constant ( Ksv​ ): Derived from the FID assay:

FF0​​=1+Ksv​[AMAH]

A linear regression of F0​/F against the concentration of AMAH yields the Ksv​ as the slope.

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Inner Filter Effect (IFE): If AMAH absorbs light at the excitation (520 nm) or emission (600 nm) wavelengths used for EtBr, it will artificially lower the detected fluorescence, mimicking displacement. Correction: Always measure the UV-Vis spectrum of AMAH at these wavelengths. If absorbance >0.1 , apply the standard IFE correction equation to your fluorescence data.

  • EtBr Safety: Ethidium bromide is a known mutagen. All FID assays must be conducted using appropriate PPE, and waste must be filtered through activated charcoal or chemically degraded before disposal.

  • Solvent Effects: Ensure the DMSO concentration remains strictly ≤1% . Higher concentrations of organic solvents disrupt the hydration shell of the DNA, altering its secondary structure and artificially reducing the binding affinity of the intercalator.

References

  • Boger, D. L., et al. (2003). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research - ACS Publications. Retrieved from[Link]

  • Herald Open Access. (2019). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). DNA quantification by fluorescence emission of intercalated ethidium bromide. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

ideal storage conditions to prevent degradation of (anthracen-9-yl)methylamine hydrochloride

Troubleshooting Guides, Storage Protocols, and FAQs Welcome to the Technical Support Center for (anthracen-9-yl)methylamine hydrochloride (CAS: 18004-58-5). As a Senior Application Scientist, I frequently encounter resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Storage Protocols, and FAQs

Welcome to the Technical Support Center for (anthracen-9-yl)methylamine hydrochloride (CAS: 18004-58-5). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of this specific compound. AMAC presents a dual-faceted degradation risk: the anthracene core is highly susceptible to photo-oxidation, while the methylamine hydrochloride moiety is hygroscopic and prone to moisture-induced deliquescence.

This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating system for handling, storing, and recovering this sensitive reagent.

Part 1: Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The degradation of AMAC is driven by two primary environmental factors:

  • Photo-oxidation & Photodimerization: The highly conjugated anthracene ring absorbs UV and visible light, entering an excited triplet state. This state transfers energy to ambient ground-state oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). The singlet oxygen then attacks the electron-rich 9,10-positions of the anthracene core via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate[1]. This intermediate eventually cleaves and rearranges to form anthraquinone derivatives, resulting in a distinct yellow/brown discoloration[2][3].

  • Hygroscopicity & Hydrolysis: The hydrochloride salt is inherently hygroscopic. Moisture absorption acts as a plasticizer, disrupting the crystalline lattice and causing the powder to clump. If localized moisture causes a pH shift, the amine can deprotonate to its free-base form. The free base is a liquid at room temperature and is exponentially more susceptible to rapid oxidation than the solid salt.

Degradation A (Anthracen-9-yl)methylamine HCl (Intact) B Singlet Oxygen (1O2) + UV/Vis Light A->B Exposure E Moisture (H2O) A->E Humidity C Endoperoxide Intermediate ([4+2] Cycloaddition) B->C Photo-oxidation D Anthraquinone Derivatives (Yellow/Brown Discoloration) C->D Rearrangement/Cleavage F Clumping & Deliquescence (Hygroscopic HCl Salt) E->F Absorption

Fig 1: Photodegradation and moisture-induced degradation pathways of AMAC.

Part 2: Troubleshooting FAQs

Q1: My freshly purchased AMAC powder has a slight yellow tint instead of being off-white. Is it still usable? A: A yellow tint indicates trace photo-oxidation, meaning a fraction of the anthracene core has converted to anthraquinone[2]. For highly sensitive applications (e.g., fluorescent tagging, where anthraquinone acts as a fluorescence quencher), it is not usable as-is. You must verify purity via TLC (Thin Layer Chromatography). If purity is below 95%, we recommend performing a recrystallization (see Protocol 2).

Q2: The powder has clumped into a hard resin at the bottom of the vial. What caused this, and can I salvage it? A: This is caused by moisture ingress. The HCl salt has absorbed atmospheric water, leading to deliquescence. While the chemical structure might still be intact, the concentration of any standard solution made from this clump will be inaccurate due to the unknown water mass. If the color remains off-white, you can salvage it by dissolving it in anhydrous methanol, drying over anhydrous MgSO4​ , filtering, and evaporating under reduced pressure, followed by high-vacuum desiccation for 24 hours.

Q3: I store my vials at 4°C in the dark, but I still see degradation over six months. Why? A: Cold storage in the dark only mitigates thermal and photo-degradation; it does not stop oxidation if ambient air ( O2​ ) is sealed inside the vial. Furthermore, standard laboratory refrigerators have high internal humidity. If the vial seal is imperfect, moisture will penetrate. You must displace the oxygen with an inert gas and store the vial inside a secondary desiccated container.

Part 3: Quantitative Data - Storage Conditions vs. Integrity

The following table summarizes the expected shelf life and primary degradation risks associated with various storage conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirFull Light< 1 WeekRapid photo-oxidation (Anthraquinone formation)
Room Temp (20°C) Ambient AirDark1-3 MonthsHygroscopic clumping, slow oxidation
4°C (Refrigerator) Ambient AirDark6 MonthsMoisture ingress (Deliquescence)
-20°C (Freezer) Argon / N2​ Dark> 2 YearsMinimal (Highly stable)
Part 4: Standard Operating Procedures (SOPs)

Workflow Step1 Receive Lyophilized Powder Step2 Transfer to Glovebox/Dry Box Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon Gas Step3->Step4 Step5 Seal with PTFE Caps Step4->Step5 Step6 Store at -20°C over Desiccant Step5->Step6

Fig 2: Anaerobic aliquoting and long-term storage workflow for AMAC.

Protocol 1: Anaerobic Aliquoting and Long-Term Storage

Trustworthiness Note: This protocol is a self-validating system. By using pre-weighed single-use aliquots, you eliminate the need to repeatedly open a master vial, thereby mathematically reducing cumulative moisture and oxygen exposure to zero for unused aliquots.

  • Preparation: Transfer the sealed master vial of AMAC, a set of amber glass vials, and PTFE-lined caps into a glovebox purged with Argon.

    • Causality: Argon is preferred over N2​ because it is heavier than air and settles over the powder, providing a superior inert blanket. Amber glass blocks UV/Vis wavelengths < 500 nm, preventing the excitation of the anthracene core.

  • Equilibration: Allow all materials to equilibrate in the anhydrous environment for 30 minutes.

  • Aliquoting: Weigh out single-use aliquots (e.g., 5 mg or 10 mg) into the amber vials.

  • Validation Step: Before sealing, verify positive Argon flow/presence by observing the displacement of a lightweight indicator (e.g., a small piece of weighing paper) at the vial's mouth, ensuring complete oxygen displacement.

  • Sealing: Cap the vials tightly with PTFE-lined caps.

    • Causality: PTFE provides a superior, non-reactive moisture barrier compared to standard silicone or rubber septa, which are permeable to ambient humidity over time.

  • Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable bag or a plastic jar) filled with indicating silica gel desiccant.

  • Storage & Usage: Store the secondary container at -20°C. When a vial is needed, remove it from the freezer and allow it to warm to room temperature for 30 minutes before opening .

    • Critical Causality: Opening a cold vial immediately causes atmospheric moisture to rapidly condense directly onto the hygroscopic powder, instantly ruining the aliquot.

Protocol 2: Quality Control and Recrystallization of Degraded Material

Use this protocol if your powder has turned yellow or if you suspect contamination.

  • TLC Verification (Self-Validation): Spot the compound on a silica gel TLC plate. Elute with a Dichloromethane:Methanol (9:1) mobile phase. Visualize under a 254 nm UV lamp. Intact AMAC will show a strong blue fluorescence. A dark, non-fluorescent spot migrating at a different Rf​ value confirms the presence of anthraquinone[3].

  • Dissolution: Dissolve the impure powder in a minimum volume of boiling anhydrous ethanol.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric photodimers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature in the dark to promote large crystal growth, then transfer to an ice bath (0°C) for 2 hours to maximize yield.

  • Recovery: Filter the purified needle-like crystals under a stream of Argon, wash with ice-cold diethyl ether, and dry under high vacuum for 12 hours.

Sources

Reference Data & Comparative Studies

Validation

comparing DNA binding affinity of (anthracen-9-yl)methylamine hydrochloride and ethidium bromide

Comparative Application Guide: DNA Binding Dynamics of (Anthracen-9-yl)methylamine Hydrochloride vs. Ethidium Bromide Executive Summary Understanding the thermodynamic and mechanistic nuances of DNA-ligand interactions i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: DNA Binding Dynamics of (Anthracen-9-yl)methylamine Hydrochloride vs. Ethidium Bromide

Executive Summary

Understanding the thermodynamic and mechanistic nuances of DNA-ligand interactions is critical for the rational design of nucleic acid probes and photodynamic therapeutics. This guide provides an objective, data-driven comparison between Ethidium Bromide (EtBr) —the classical benchmark for DNA intercalation—and (Anthracen-9-yl)methylamine hydrochloride (AMAH) (also referred to as 9-aminomethylanthracene hydrochloride), a dynamic, photoactive DNA binder. While EtBr relies on high-affinity, static intercalation, AMAH exhibits a highly unique, salt-responsive conformational switch that actively dictates its utility in DNA photocleavage applications.

Mechanistic Profiling & Causality

Ethidium Bromide: The Benchmark of Static Intercalation

Ethidium bromide is a planar phenanthridinium dye that inserts itself between adjacent base pairs of the DNA double helix. This intercalation is thermodynamically driven by base-stacking interactions and the favorable entropy gained from the displacement of water molecules from the hydrophobic intercalation pocket. The 3- and 8-amino substituents on the EtBr ring are critical for stabilizing this complex, yielding a strong binding constant ( Kb​ ) of approximately 1.23×105 M−1 for calf thymus DNA (CT-DNA)[1]. Because of this high affinity and the resulting massive fluorescence enhancement (hyperchromism) upon shielding from the aqueous solvent, EtBr remains the standard for static DNA visualization.

AMAH: The "Chloride Salt Effect" and Conformational Switching

AMAH utilizes a planar anthracene ring system coupled with a protonated amine at physiological pH. At low ionic strengths, AMAH binds to DNA primarily via monofunctional intercalation, though with a significantly lower intrinsic binding affinity ( <4.0×104 M−1 ) compared to EtBr[2].

However, AMAH's defining feature is its dynamic response to physiological environments. The introduction of high ionic strength—specifically 150 mM NaCl combined with 260 mM KCl (simulating the intracellular environment of the nucleus)—effectively competes with the positively charged anthracene for DNA binding sites[3]. Rather than simply dissociating, AMAH undergoes a conformational switch from intercalative base-stacking to an external, non-intercalative binding mode[4]. Counterintuitively, this external binding conformation drastically increases the anthracene-sensitized production of reactive oxygen species (ROS), leading to highly efficient DNA photocleavage under 350 nm UV irradiation[4].

Quantitative Performance Matrix

The following table summarizes the comparative physicochemical and binding properties of both compounds to facilitate experimental selection.

ParameterEthidium Bromide (EtBr)(Anthracen-9-yl)methylamine HCl (AMAH)
Primary Binding Mode Static IntercalationIntercalation External Binding
Binding Constant ( Kb​ ) ∼1.23×105 M−1 [1] <4.0×104 M−1 [2]
Response to High Salt Decreased affinity; retains intercalationSwitches to external binding mode[4]
Photochemical Activity Negligible cleavage under standard UVHigh ROS generation & direct strand breaks[3]
Fluorescence Shift on Binding Strong Hyperchromism (Enhancement)Hypochromism / Quenching
Primary Application Gel electrophoresis stainingPhotodynamic therapy / DNA cleavage assays

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is imperative to design assays that are internally controlled and self-validating. Below are the definitive protocols for quantifying the binding affinities and functional activities of these two agents.

Protocol 1: Determination of Binding Constant ( Kb​ ) via Fluorescence Titration

Causality Check: Calf Thymus DNA (CT-DNA) is utilized because its highly polymerized, random-sequence nature provides an ideal macroscopic model for generalized thermodynamic binding studies without sequence-specific bias.

G N1 Prepare CT-DNA & Ligand Solutions (10 mM Phosphate Buffer, pH 7.0) N2 Establish Baseline Fluorescence (Ligand Only, Dark) N1->N2 N3 Titrate with CT-DNA (Incremental Additions) N2->N3 N4 Equilibration (5 mins, 25°C, Dark) N3->N4 N5 Record Emission Spectra (Track Hyper/Hypochromism) N4->N5 N5->N3 Repeat until saturation N6 Calculate Binding Constant (Kb) via Non-linear Regression N5->N6

Workflow for determining DNA binding affinity via fluorescence titration.

Step-by-Step Methodology:

  • Preparation: Prepare a 5 µM solution of the ligand (EtBr or AMAH) in 10 mM sodium phosphate buffer (pH 7.0). Prepare a concentrated stock of CT-DNA in the same buffer.

  • Baseline Measurement: Record the initial fluorescence emission spectrum of the free ligand. Self-Validation: Ensure the cuvette is kept in the dark prior to measurement to prevent AMAH photobleaching.

  • Titration: Sequentially add 2–5 µL aliquots of CT-DNA to the ligand solution.

  • Equilibration: Mix gently and incubate for 5 minutes at 25°C in the dark. Causality: This ensures thermodynamic equilibrium is reached between the free and bound states before excitation.

  • Spectral Recording: Measure the emission spectra. EtBr will show an increase in intensity at ~595 nm, while AMAH will exhibit quenching.

  • Data Analysis: Plot the change in fluorescence intensity ( ΔF ) against DNA concentration. Extract the Kb​ using the Scatchard equation or a non-linear least-squares fitting routine[1].

Protocol 2: Plasmid Relaxation & Photocleavage Assay (AMAH Specific)

Causality Check: Supercoiled plasmid DNA (Form I) is used because single-strand breaks (nicks) instantly relax the topological tension, converting it to Form II (nicked circular), which migrates slower on an agarose gel. This provides a highly sensitive, visual readout of ROS-mediated damage.

G N1 AMAH + DNA (Low Ionic Strength) N2 Intercalative Binding (Base Stacking) N1->N2 N3 Physiological Salts (150mM NaCl, 260mM KCl) N2->N3 Salt Addition N4 Conformational Switch (External Binding) N3->N4 N5 UV Irradiation (350 nm) N4->N5 N6 Enhanced ROS Production & DNA Photocleavage N5->N6 Sensitization

Mechanistic pathway of AMAH's salt-induced binding switch and DNA photocleavage.

Step-by-Step Methodology:

  • Reaction Assembly: In a 40 µL reaction volume, combine 38 µM bp of pUC19 plasmid DNA with 2.5 µM AMAH in 10 mM sodium phosphate buffer (pH 7.0)[4].

  • Salt Modulation: To induce the conformational switch, add 150 mM NaCl and 260 mM KCl to the reaction mixture[4]. Self-Validation: Run a parallel "no-salt" control to isolate the baseline intercalative cleavage rate.

  • Pre-equilibration: Incubate all tubes in the dark at 22°C for 1 hour to establish binding equilibrium.

  • Irradiation: Expose the samples to 350 nm UV light in a photochemical reactor for 60 minutes. Self-Validation: Maintain a "dark control" (incubated for 60 mins without UV) to prove that cleavage is strictly photo-induced.

  • Resolution & Quantification: Resolve the fragments on a 1.5% non-denaturing agarose gel stained with EtBr. Quantify bands using densitometry software (e.g., ImageJ).

  • Correction Factor Application: Critical Causality: Because EtBr intercalates less efficiently into the tightly wound supercoiled Form I compared to the relaxed Form II/III, multiply the integrated density of the supercoiled band by a correction factor of 1.22 to ensure accurate cleavage quantification[3].

References

  • [4] Physiologically Relevant Concentrations of NaCl and KCl Increase DNA Photocleavage by an N-Substituted 9-Aminomethylanthracene Dye | Biochemistry - ACS Publications. Available at:

  • [3] New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect | Chemical Research in Toxicology - ACS Publications. Available at:

  • [1] Influence of the Amino Substituents in the Interaction of Ethidium Bromide with DNA - PMC. Available at:

  • [2] The synthesis of a new type of anthracene DNA intercalator - PubMed. Available at:

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Safety & Regulatory Compliance

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